molecular formula C8H8N2OS2 B11890637 6-((Methylthio)methyl)thieno[2,3-d]pyrimidin-4(3H)-one

6-((Methylthio)methyl)thieno[2,3-d]pyrimidin-4(3H)-one

Cat. No.: B11890637
M. Wt: 212.3 g/mol
InChI Key: FUZJDDIGLPKEQZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-((Methylthio)methyl)thieno[2,3-d]pyrimidin-4(3H)-one is a heterocyclic compound that features a thieno[2,3-d]pyrimidine core structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial and antitubercular properties .

Chemical Reactions Analysis

Types of Reactions

6-((Methylthio)methyl)thieno[2,3-d]pyrimidin-4(3H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-((Methylthio)methyl)thieno[2,3-d]pyrimidin-4(3H)-one has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-((Methylthio)methyl)thieno[2,3-d]pyrimidin-4(3H)-one is unique due to the presence of the methylthio group, which can be modified to enhance its biological activity. This compound’s specific substitution pattern may confer distinct pharmacological properties compared to other thieno[2,3-d]pyrimidine derivatives .

Properties

Molecular Formula

C8H8N2OS2

Molecular Weight

212.3 g/mol

IUPAC Name

6-(methylsulfanylmethyl)-3H-thieno[2,3-d]pyrimidin-4-one

InChI

InChI=1S/C8H8N2OS2/c1-12-3-5-2-6-7(11)9-4-10-8(6)13-5/h2,4H,3H2,1H3,(H,9,10,11)

InChI Key

FUZJDDIGLPKEQZ-UHFFFAOYSA-N

Canonical SMILES

CSCC1=CC2=C(S1)N=CNC2=O

Origin of Product

United States

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